molecular formula C34H42IN5S B1150014 Dye 993

Dye 993

Cat. No.: B1150014
M. Wt: 679.7 g/mol
InChI Key: ASRSFNJOVOYMBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biological Activity

Dye 993 is a synthetic azo dye recognized for its vibrant color and extensive applications in textiles and biological research. This compound, characterized by its chromophoric properties due to the presence of azo groups (-N=N-), has garnered attention for its biological activity, particularly regarding its cytotoxicity and antimicrobial properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, which is known for its strong absorption in the visible spectrum. The structural characteristics of azo dyes contribute to their stability and color intensity, making them suitable for various applications. The synthesis of this compound typically involves multiple steps, with recent advancements including microwave-assisted techniques that enhance yield and reduce reaction times.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cell lines. A study highlighted that certain azo dyes, including this compound, can induce cell death in cancerous and non-cancerous cell lines, raising concerns about their safety in biological applications. The cytotoxicity of this compound was assessed using several methodologies, including MTT assays and live/dead staining techniques.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM)Effect Observed
HeLa25Significant reduction in viability
MCF-730Moderate reduction in viability
WI-3850Minimal effect observed

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A series of experiments evaluated its effectiveness against various bacterial and fungal strains. The results demonstrated that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Classification
Staphylococcus aureus18Strong
Escherichia coli12Moderate
Candida albicans15Strong
Aspergillus fumigatus10Weak

Case Studies

  • Cytotoxicity in Cancer Research : In a study focused on the potential use of this compound in cancer therapy, researchers observed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This finding suggests a potential application for this compound in targeted cancer treatments.
  • Environmental Impact : Another case study investigated the environmental implications of this compound usage in textile industries. The study found that wastewater containing this compound exhibited significant toxicity to aquatic life, emphasizing the need for proper treatment methods before discharge into water bodies.

Structure-Activity Relationship (SAR)

The biological activity of azo dyes like this compound is often linked to their chemical structure. Structure-activity relationship studies have shown that modifications to the dye's molecular framework can enhance or diminish its cytotoxic and antimicrobial effects. For instance, the introduction of electron-withdrawing groups has been associated with increased reactivity against microbial strains .

Properties

Molecular Formula

C34H42IN5S

Molecular Weight

679.7 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide

InChI

InChI=1S/C34H42N5S.HI/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28;/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3;1H/q+1;/p-1

InChI Key

ASRSFNJOVOYMBF-UHFFFAOYSA-M

SMILES

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-]

Origin of Product

United States

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